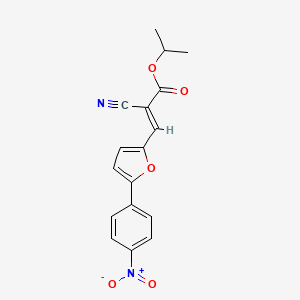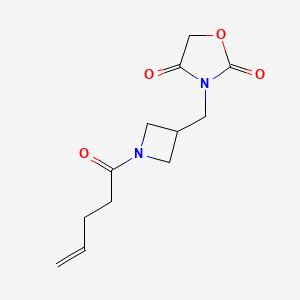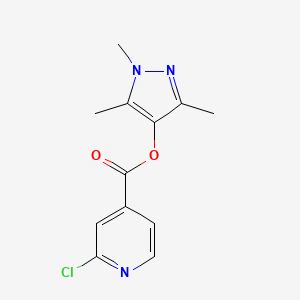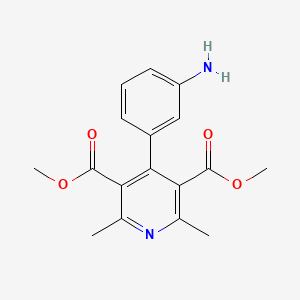
(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a complex organic compound. It is closely related to “(2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid” which has a molecular formula of C14H8N2O5 . The compound has an average mass of 284.224 Da and a monoisotopic mass of 284.043335 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of (E)-2-cyano-3-(4-nitrophenyl)acrylamide with 2-cyanoacetohydrazide was refluxed in absolute ethanol in the presence of piperidine . The separated solid was recognized as 1,2-diamino-5-cyano-4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamide .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. It includes a cyano group (-CN), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), and a nitrophenyl group (a phenyl ring with a nitro group attached) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. Cyanoacetohydrazides, which are similar to the compound , have been used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Physical and Chemical Properties Analysis
The compound has a Log Kow (Octanol-Water Partition Coefficient) of 3.22, indicating its lipophilicity . The boiling point is estimated to be 484.48°C, and the melting point is around 205.35°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A novel one-pot, three-component Wittig–SNAr approach was developed for the synthesis of ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates and their analogues, used as intermediates in aurora 2 kinase inhibitors. This method highlights the use of water as a non-toxic, environmentally benign solvent under metal-free mild conditions, demonstrating high stereoselectivity and yield (Xu et al., 2015).
- The synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were explored, revealing that certain compounds in this class show excellent herbicidal activities, suggesting a novel class of herbicides with potential advantages over existing analogues (Wang et al., 2004).
Biological and Environmental Applications
- Enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi was reported, leading to the synthesis of (R)-2-cyano-3-(furan-2-yl)propanamide with high yield and enantiomeric excess. This work emphasizes the potential of green chemistry approaches in organic synthesis (Jimenez et al., 2019).
Advanced Material Development
- The stereo-selective synthesis of E, E / E, Z isomers based on 1-(4- iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton was explored for their fluorescence characteristics and selective anti-cancer activity. This research highlights the impact of molecular configuration on fluorescence and anti-cancer activity, presenting a strategy for designing compounds with specific biological and optical properties (Irfan et al., 2021).
Eigenschaften
IUPAC Name |
propan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZWGVKZDOLOD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine](/img/structure/B2776611.png)

![N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2776613.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)

![(2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2776624.png)
![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)



![3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2776631.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776633.png)

